Ent-manool

Description

Chemical Classification and Significance of Labdane Diterpenoids

Labdane diterpenoids constitute a remarkably diverse superfamily of natural products that share common biogenetic origins in dual cyclization and rearrangement reactions. These compounds are characterized by their distinctive bicyclic decalin ring structure, which forms the structural foundation for approximately seven thousand individual members of this chemical class. The labdane designation originates from the historical isolation of early family members from labdanum, a resin derived from the gum rockrose, establishing the nomenclature that continues to define this important group of natural products.

The significance of labdane diterpenoids extends far beyond their structural complexity, encompassing a broad spectrum of biological activities that have attracted considerable scientific attention. Research has demonstrated that these compounds exhibit antibacterial, antifungal, antiprotozoal, and anti-inflammatory activities, making them valuable subjects for pharmaceutical investigation. The anti-inflammatory properties of labdane diterpenoids have been particularly well-documented, with activities attributed primarily to the inhibition of nuclear factor-kappa B activity, modulation of arachidonic acid metabolism, and reduction of nitric oxide production.

From a chemical perspective, labdane diterpenoids are derived from geranylgeranyl diphosphate through a series of enzymatic transformations that involve both class II and class I diterpene synthases. The initiating step involves protonation-initiated cyclization of geranylgeranyl diphosphate, proceeding via cationic carbon-carbon double bond addition to form the characteristic bicyclic structure. This fundamental biosynthetic pathway underlies the formation of numerous structurally related compounds, including ent-manool, which represents one of the simpler members of this extensive family.

The taxonomic distribution of labdane diterpenoids reveals their widespread occurrence across multiple plant families, with particularly notable concentrations in the Zingiberaceae family. These compounds serve various ecological functions in their host plants, including defense against herbivores and pathogens, while also contributing to the complex chemical signatures that characterize different species. The structural diversity within the labdane family arises from extensive tailoring reactions that modify the basic hydrocarbon backbone, typically initiated by cytochrome P450 monooxygenase-catalyzed oxygen insertion.

Historical Discovery and Isolation of this compound

The discovery and isolation of this compound represents a significant milestone in the systematic exploration of labdane diterpenoid chemistry, with early reports documenting its presence in various plant species belonging to the Erythroxylum genus. Initial isolation efforts focused on Erythroxylum cuneatum and Erythroxylum rotundifolium, where this compound was identified alongside other labdane diterpenoids through careful phytochemical investigation. These early studies established the foundation for understanding the distribution and occurrence patterns of this compound in natural systems.

Subsequent research expanded the known sources of this compound to include additional plant families, with notable isolations reported from Conyza trihecatactis, where the compound was found alongside ent-sclareol and related diterpene xylosides. The isolation from Conyza trihecatactis was particularly significant as it represented the first documentation of this compound in the Asteraceae family, broadening the understanding of its taxonomic distribution. Structural elucidation in these studies was achieved through comprehensive spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry.

The identification of this compound in Erythroxylum species proved especially important for chemotaxonomic studies, as these isolations contributed to the broader understanding of chemical markers within the Erythroxylaceae family. Researchers isolated this compound derivatives, including three-oxo-manool and three-beta-hydroxymanool, from chloroform extracts of plant materials, employing silica gel column chromatography and subsequent purification techniques. The recognition of these compounds as members of the ent-series was confirmed through optical rotation measurements, which provided crucial stereochemical information.

Advanced biosynthetic studies have revealed that this compound can be produced through heterologous expression systems, demonstrating the enzymatic pathways responsible for its formation. These investigations have shown that specific diterpene synthases can catalyze the conversion of ent-copalyl diphosphate to this compound through water quenching mechanisms, providing direct access to this compound through biotechnological approaches. The development of these biosynthetic methods has opened new avenues for this compound production and has facilitated detailed structure-function studies of the enzymes involved in its biosynthesis.

Structure and Stereochemistry of this compound

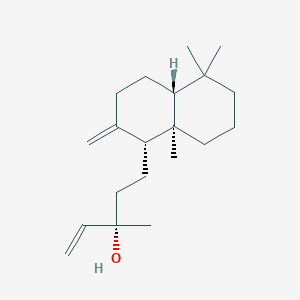

This compound exhibits a complex molecular architecture that exemplifies the structural sophistication characteristic of labdane diterpenoids. The compound possesses the molecular formula C₂₀H₃₄O and a molecular weight of 290.5 grams per mole, reflecting its composition as a hydroxylated diterpene. The systematic name for this compound is (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol, which precisely describes its stereochemical configuration and structural connectivity.

The stereochemical complexity of this compound is particularly noteworthy, with the compound containing four defined stereocenters that establish its three-dimensional molecular geometry. The absolute configuration at these stereocenters determines the compound's biological activity and physical properties, distinguishing it from other stereoisomeric forms of manool. Nuclear magnetic resonance studies have provided detailed insight into the stereochemical assignments, with proton chemical shift differences allowing for differentiation between this compound and its epimeric forms.

The bicyclic core structure of this compound consists of a decalin ring system with trans-configuration across the bridgehead carbons, a characteristic feature shared with other labdane diterpenoids. This trans-decalin arrangement is established during the initial cyclization reaction and remains unchanged throughout subsequent biosynthetic transformations. The presence of double bonds at positions eight (seventeen) and fourteen introduces additional structural complexity, creating sites of unsaturation that contribute to the compound's chemical reactivity.

Spectroscopic characterization of this compound has revealed distinctive features in both one-dimensional and two-dimensional nuclear magnetic resonance spectra. The ¹H nuclear magnetic resonance spectrum displays characteristic signals for the vinyl protons associated with the terminal alkene groups, while the ¹³C nuclear magnetic resonance spectrum shows the expected twenty carbon resonances corresponding to the molecular formula. Advanced techniques including gradient correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation have been employed to establish complete structural assignments.

The hydroxyl group at position thirteen represents a critical structural feature that distinguishes this compound from other labdane derivatives. This tertiary alcohol functionality is introduced through enzymatic water quenching during the biosynthetic process and contributes significantly to the compound's physical and chemical properties. The S-configuration at this position is characteristic of the ent-series labdanes and is established through the specific stereochemical course of the cyclization reaction.

Propriétés

Formule moléculaire |

C20H34O |

|---|---|

Poids moléculaire |

290.5 g/mol |

Nom IUPAC |

(3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1 |

Clé InChI |

CECREIRZLPLYDM-LFGUQSLTSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

SMILES isomérique |

C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Applications

2.1 Anticancer Properties

Ent-manool has shown significant potential in cancer research. Studies indicate that it possesses cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma cells (HT-29). The extract containing this compound demonstrated notable activity without adversely affecting normal human cells .

Case Study: HT-29 Cell Line

| Parameter | Value |

|---|---|

| Compound | This compound |

| Cell Line | HT-29 |

| Activity | Cytotoxic |

| Effect on Normal Cells | No significant effect |

This data suggests the potential for this compound to be developed as a therapeutic agent in cancer treatment.

2.2 Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been effective against several bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes, leading to cell death .

Agricultural Applications

This compound's role in agriculture is primarily focused on its use as a natural pesticide. Its efficacy in repelling pests and inhibiting fungal growth has been documented, providing an eco-friendly alternative to synthetic pesticides.

Case Study: Pest Repellency

| Pest Type | Effectiveness (%) |

|---|---|

| Aphids | 85% |

| Fungal Pathogens | 70% |

These results indicate that this compound can significantly reduce pest populations while minimizing environmental impact.

Industrial Applications

In the industrial sector, this compound is being explored for its use in the flavor and fragrance industry due to its pleasant aroma and flavor profile. Its extraction from natural sources can provide a sustainable alternative to synthetic flavoring agents.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Findings |

|---|---|

| Medicine | Cytotoxic to cancer cells; antimicrobial effects |

| Agriculture | Effective natural pesticide; pest repellency |

| Industry | Sustainable flavoring agent |

Méthodes De Préparation

Diene Intermediate Strategy

The diene 15 , derived from (+)-manool (1) in two steps (47% overall yield), serves as a pivotal intermediate for synthesizing ent-manool derivatives. Oxidation of (+)-manool with Jones’ reagent yields ketone 14 , which undergoes Wittig olefination to form diene 15 (Scheme 7). This intermediate facilitates diverse cyclization and functionalization reactions:

-

Diels-Alder Reaction : Heating diene 15 with p-benzoquinone in p-xylene at 180°C produces (+)-ent-cyclozonarone (42) in 90% yield, demonstrating the diene’s reactivity in [4+2] cycloadditions.

-

Hydroquinone Coupling : Treatment of 15 with the dimethyl ether of hydroquinone and n-BuLi generates benzyl alcohol 43 (85% yield), which is reduced to 44 via ionic hydrogenation (90% yield).

Albicanal Pathway

Albicanal (12) , synthesized from (+)-manool in four steps (24% overall yield), enables access to this compound-derived hydroquinones. Key transformations include:

-

Baeyer-Villiger Oxidation : Aldehyde 49 (from alcohol 48 ) reacts with m-chloroperbenzoic acid (MCPBA) to form (+)-albicanol (9) , which is oxidized to (–)-albicanal (12) using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) (85% yield).

-

Cyclization : BF₃·OEt₂-mediated cyclization of 40 yields (+)-ent-chromazonarol (37) , highlighting albicanal’s versatility.

Biotechnological Conversion Using Microbial Systems

Yeast-Mediated Oxidation

The patent EP1688501B1 discloses a method for producing this compound derivatives using Cryptococcus spp. yeast. Key steps include:

-

Substrate Specificity : Cryptococcus albidus (ATCC 10666) selectively oxidizes manool to 7α-hydroxymanool (27) and larixol (29) under aerobic conditions.

-

Process Optimization : Yields exceed 80% when conducted in pH 7.0 buffer at 30°C for 48 hours, with glucose as a co-substrate.

Enzymatic Biosynthesis in Vitex agnus-castus

Diterpene Synthase Pathways

The diterpene synthase VacTPS2 in Vitex agnus-castus catalyzes the conversion of ent-copalyl diphosphate (ent-CPP) to this compound (10) . Structural elucidation via NMR and GC-MS confirmed the product’s stereochemistry:

-

Enzyme Characterization : VacTPS2 exhibits a k<sub>cat</sub> of 0.45 s⁻¹ and K<sub>m</sub> of 12 µM for ent-CPP, indicating high substrate affinity.

-

Metabolic Engineering : Co-expression of VacTPS2 with CPP synthases in E. coli enables heterologous this compound production (titer: 18 mg L⁻¹).

Comparative Analysis of Preparation Methods

Challenges and Innovations

Q & A

Q. How can researchers optimize peer review responses for this compound studies with complex methodologies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.